molecular formula C10H14O5 B1335029 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid CAS No. 109282-27-1

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid

Cat. No. B1335029
M. Wt: 214.21 g/mol
InChI Key: LOIACBOKCRBDOQ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid is a chemical compound with the formula C8H10O5 . It is a derivative of 7-oxabicyclo[2.2.1]heptane , which is also known as 7-oxanorbornane .


Synthesis Analysis

The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, including 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid, can be achieved through several routes. The most common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . These compounds can be prepared enantiomerically enriched readily .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid can be represented as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 7-oxabicyclo[2.2.1]heptane derivatives are diverse. They include the Diels–Alder reaction of furans, C–O and C–C bond cleavage of 7-oxanorbornanes, and more .

Scientific Research Applications

Chemical Synthesis

  • Synthesis of Rigid Non-Chiral Analogues : The compound has been utilized in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid, demonstrating its utility in producing complex molecular structures (Kubyshkin, Mikhailiuk, & Komarov, 2007).

  • Cocrystal Formation : It forms cocrystals with 2-aminobenzothiazole, indicating its potential in crystal engineering and material science (Wang, Hu, & Wang, 2008).

  • Development of HIV Treatments : Derivatives of this acid have been synthesized for potential anti-HIV activity, showing its relevance in medicinal chemistry (Song Dan-qing, 2009).

  • Crystal Structure Analysis : Studies on its derivatives, like tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, contribute to the understanding of molecular and crystal structures (Kelly, Sulon, Pham, Xiang, Sykora, & Forbes, 2012).

Pharmaceutical Research

  • Antibacterial and Antifungal Studies : Schiff base derivatives from related compounds have shown antibacterial and fungicidal activities, suggesting potential for pharmaceutical applications (Al-Masoudi, Mohammad, & Hama, 2015).

Material Science and Polymer Chemistry

  • Polymer Synthesis : The compound has been used in ring-opening metathesis polymerization, indicating its role in developing new materials (Kwasek & Bogdał, 2014).

  • Synthesis of Organic Peroxides : Derivatives of this compound have been synthesized and studied for their energetic properties, contributing to the field of materials chemistry (Klapötke, Stiasny, Stierstorfer, & Winter, 2015).

properties

IUPAC Name

1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-9-3-4-10(2,15-9)6(8(13)14)5(9)7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIACBOKCRBDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(O1)(C(C2C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethylendothall

CAS RN

109282-27-1
Record name 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 1,4-dimethyl-, (exo,exo)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109282271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid
Reactant of Route 2
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid
Reactant of Route 3
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid
Reactant of Route 4
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid
Reactant of Route 6
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid

Citations

For This Compound
1
Citations
EM DeCicco - 2019 - search.proquest.com
i Using the Diels-Alder Reaction in the Synthesis of Biologically Interesting Molecules: Targets of Opportunity Ethan Michael Page 1 i Using the Diels-Alder Reaction in the Synthesis of …
Number of citations: 2 search.proquest.com

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